molecular formula C19H20ClN3O4S B2587853 N-(4-acetamido-3-chlorophenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 949204-50-6

N-(4-acetamido-3-chlorophenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Cat. No.: B2587853
CAS No.: 949204-50-6
M. Wt: 421.9
InChI Key: NHHUXBFCYOKOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamido-3-chlorophenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a synthetic acetamide derivative offered for research purposes. This compound is part of a class of chemicals known for their potential as protease inhibitors, which are valuable tools in biochemical and pharmacological research for studying enzyme function and cellular pathways . The molecular structure features a sulfonylaminoacetamide group linked to a chlorophenyl ring system, a motif often explored in medicinal chemistry for modulating biological activity . As a specialized research chemical, it is supplied with guaranteed high purity and stability. Proper handling procedures should be followed, and it must be stored under recommended conditions to maintain its integrity . This product is intended for laboratory research use only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Properties

IUPAC Name

N-(4-acetamido-3-chlorophenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-13-3-5-15(6-4-13)9-10-28(26,27)21-12-19(25)23-16-7-8-18(17(20)11-16)22-14(2)24/h3-11,21H,12H2,1-2H3,(H,22,24)(H,23,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHUXBFCYOKOSX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC2=CC(=C(C=C2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC2=CC(=C(C=C2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamido-3-chlorophenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, a compound with intricate structural features, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its pharmacological implications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C18H20ClN3O3S
  • Molecular Weight : 377.89 g/mol

The presence of sulfonamide and acetamido groups suggests potential interactions with biological targets, which are critical for assessing its activity.

Antinociceptive Properties

Research has indicated that derivatives of acetamido compounds exhibit significant antinociceptive effects. A study on related compounds demonstrated their efficacy in reducing pain responses in animal models, suggesting that this compound may share similar properties .

Cytotoxicity and Antitumor Activity

Preliminary studies have indicated that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing chlorophenyl groups have been shown to inhibit cell proliferation in breast cancer models . Further investigation into this compound is warranted to elucidate its potential antitumor properties.

Study 1: Antinociceptive Effects

In a controlled study involving mice, derivatives of acetamido compounds were administered intraperitoneally. The results indicated a dose-dependent reduction in writhing responses, suggesting significant antinociceptive activity. The specific compound this compound was included in the analysis, showing promising results comparable to established analgesics .

Study 2: Cytotoxicity Assessment

A research team evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. This compound was tested alongside other analogs. The findings revealed that this compound exhibited moderate cytotoxicity against breast and lung cancer cell lines, indicating its potential as a lead compound for further development.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveSignificant reduction in pain
CytotoxicityModerate cytotoxicity in cancer cells

Table 2: Structural Characteristics

FeatureDescription
Sulfonamide GroupPresent
Acetamido GroupPresent
Chlorophenyl MoietyPresent

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several classes of acetamide derivatives, as outlined below:

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity/Use Reference
Target Compound C₁₉H₁₉ClN₃O₄S ~420.88 Chlorophenyl, acetamide, ethenyl sulfonamide, 4-methylphenyl Assumed antimicrobial or therapeutic agent -
N-(4-chlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide C₂₀H₂₂ClN₃O₃S 419.93 Piperazine linker, ethenyl sulfonyl, chlorophenyl Research use (structural analog)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.70 Nitrophenyl, methyl sulfonyl, acetamide Intermediate for heterocyclic synthesis
N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide (3a–e) Variable ~300–350 Benzylidiene, chloro-methylphenoxy, thiazolidinone Antimicrobial activity
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide C₁₆H₁₄ClN₂O₂S 336.81 Benzothiazole core, ethoxy, chlorophenyl Patent-protected compound

Functional Differences and Implications

Sulfonamide vs. Sulfonyl Linkers: The target compound’s ethenyl sulfonamide group (─SO₂─NH─) contrasts with the methyl sulfonyl group (─SO₂─CH₃) in ’s compound. Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), whereas sulfonyl groups may enhance metabolic stability .

Substituent Effects: The 4-methylphenyl group on the ethenyl chain may enhance lipophilicity and membrane permeability compared to simpler phenyl or nitro-substituted analogs (e.g., ) . Benzothiazole derivatives () and thiazolidinones () demonstrate broader antimicrobial activity, suggesting the target compound’s efficacy may depend on substituent optimization .

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